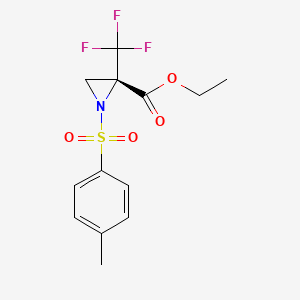

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

Vue d'ensemble

Description

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is a chiral aziridine derivative characterized by the presence of a trifluoromethyl group and a tosyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor with a tosylating agent. This step often requires the use of a base to facilitate the ring closure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Ring-Opening Reactions: Nucleophiles like amines or alcohols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substituted Aziridines: Products with different substituents replacing the trifluoromethyl group.

Functionalized Amines and Alcohols: Products from ring-opening reactions.

Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various transformations:

- Stereoselective Synthesis : It has been utilized in reactions that yield high stereoselectivity, such as the formation of β-chlorosulfenamides and subsequent cyclization into enantiomerically pure fluorinated aziridines . The addition of carbanions from dimethyl malonate leads to rearrangements that produce valuable intermediates.

- Aziridine Formation : The aza-Darzens reaction is a notable method for synthesizing aziridines from this compound, which can be further functionalized to create non-proteogenic α- and β-amino acids . This reaction has shown yields exceeding 86% under optimized conditions.

- Fluorinated Derivatives : The compound has been involved in synthesizing fluorinated morpholinones, which are potential T-type Ca channel blockers. This application demonstrates the compound's relevance in medicinal chemistry .

Case Study 1: Synthesis of β-Chlorosulfenamides

Researchers used this compound as a starting material to synthesize β-chlorosulfenamides with high stereoselectivity (98:2) through treatment with oxalyl chloride and sym-collidine. The process yielded single diastereomers of β-chloroamide intermediates with yields up to 87% .

Case Study 2: Development of Trifluoromethyl-Aziridines

In another study, the compound facilitated the synthesis of trifluoromethyl-substituted aziridines via cyclization reactions. The methodology allowed for the introduction of various substituents on the aziridine ring, showcasing its versatility in generating complex molecular architectures .

Applications in Pharmaceuticals and Agrochemicals

The unique properties of this compound make it an attractive candidate for developing new pharmaceuticals:

- Pharmaceuticals : Its ability to act as a precursor for diverse bioactive compounds positions it as a valuable intermediate in drug discovery, particularly for compounds targeting calcium channels and receptors involved in neurological disorders.

- Agrochemicals : The compound's reactivity also extends to applications in agrochemical formulations, where it can be utilized to synthesize novel pesticides or herbicides that require specific fluorinated moieties for enhanced efficacy.

Mécanisme D'action

The mechanism of action of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate involves its interaction with molecular targets through various pathways:

Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions.

Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, altering the compound’s reactivity.

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)aziridine: Lacks the tosyl and ethyl ester groups, resulting in different reactivity and applications.

1-Tosyl-2-aziridinecarboxylate: Does not contain the trifluoromethyl group, leading to variations in chemical behavior.

Ethyl 2-(trifluoromethyl)aziridine-2-carboxylate: Similar structure but without the tosyl group, affecting its synthetic utility.

Uniqueness

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is unique due to the combination of the trifluoromethyl group, tosyl group, and ethyl ester. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its synthesis, biological activity, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its aziridine ring, a trifluoromethyl group, and a tosyl protecting group. The synthesis typically involves several steps, including the formation of the aziridine ring through nucleophilic substitution reactions and subsequent modifications to introduce the trifluoromethyl group.

Synthesis Overview:

- Starting materials include ethyl esters and tosyl derivatives.

- Key steps involve imination, aziridination, and functional group transformations.

- The process can yield various derivatives that enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of cell division, which is particularly useful in cancer therapy.

2.2 Activity Against Cancer Cells

Research has indicated that aziridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells through the activation of specific signaling pathways.

Table 1: Cytotoxic Activity of Aziridine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung Cancer) |

| Related Aziridine Compound A | 22 | HeLa (Cervical Cancer) |

| Related Aziridine Compound B | 10 | MCF-7 (Breast Cancer) |

2.3 Selective Reactivity

The compound has demonstrated selective reactivity towards nucleophiles, allowing for targeted modifications that can enhance its therapeutic potential. For example, studies on the nucleophile-directed transformations reveal that this compound can selectively react with aromatic sulfur and oxygen nucleophiles, enabling the synthesis of various functionalized aziridines.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the antitumor activity of this compound against multiple cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. The study highlighted the induction of DNA damage response mechanisms linked to the activation of p53 signaling pathways, which are crucial for maintaining genomic stability .

Propriétés

IUPAC Name |

ethyl (2S)-1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3/t12-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJPFWFBVNTIU-WHUIICBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718641 | |

| Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644976-57-8 | |

| Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.